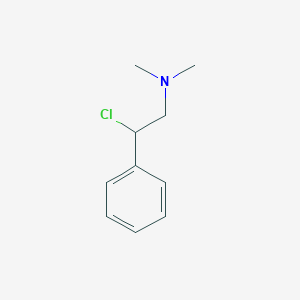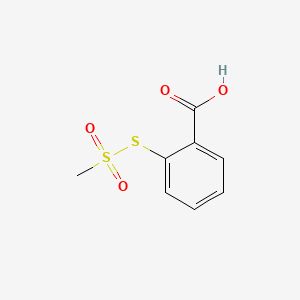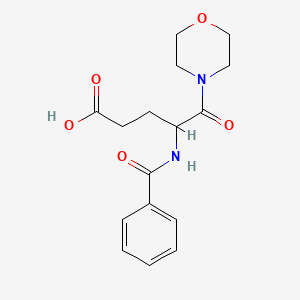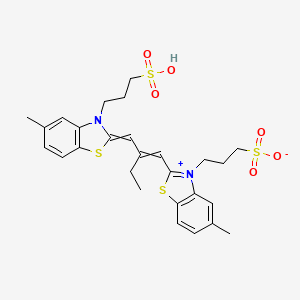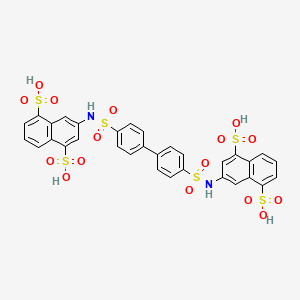
1,5-Naphthalenedisulfonic acid, 3,3'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- is a complex organic compound that belongs to the class of naphthalenedisulfonic acids. These compounds are characterized by the presence of two sulfonic acid groups attached to a naphthalene ring. The specific structure of this compound includes a biphenyl group linked by sulfonylimino groups, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The process begins with the disulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) to produce 1,5-naphthalenedisulfonic acid . This intermediate is then reacted with biphenyl-4,4’-diamine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with oleum. The subsequent steps involve purification and crystallization to obtain the desired product in high yield and purity. The use of advanced techniques such as chromatography and recrystallization ensures the removal of impurities and enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted naphthalene compounds.
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The biphenyl and sulfonylimino groups contribute to its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,5-disulfonic acid: A simpler analog with similar sulfonic acid groups but lacking the biphenyl and sulfonylimino groups.
Biphenyl-4,4’-disulfonic acid: Contains biphenyl and sulfonic acid groups but lacks the naphthalene ring.
1,3,5-Trisulfonic acid derivatives: More heavily sulfonated analogs with different reactivity and applications.
Uniqueness
1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- is unique due to its combination of naphthalene, biphenyl, and sulfonylimino groups, which confer distinct chemical properties and a wide range of applications in various fields.
Propriétés
Numéro CAS |
130798-66-2 |
|---|---|
Formule moléculaire |
C32H24N2O16S6 |
Poids moléculaire |
884.9 g/mol |
Nom IUPAC |
3-[[4-[4-[(4,8-disulfonaphthalen-2-yl)sulfamoyl]phenyl]phenyl]sulfonylamino]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C32H24N2O16S6/c35-51(36,33-21-15-27-25(31(17-21)55(45,46)47)3-1-5-29(27)53(39,40)41)23-11-7-19(8-12-23)20-9-13-24(14-10-20)52(37,38)34-22-16-28-26(32(18-22)56(48,49)50)4-2-6-30(28)54(42,43)44/h1-18,33-34H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50) |
Clé InChI |
ZSRPRMIEOVRYCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
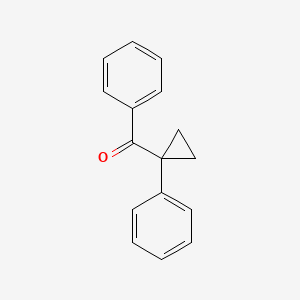
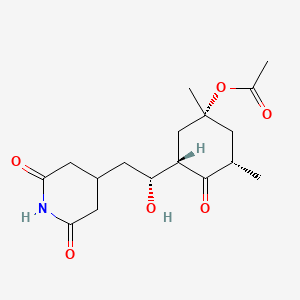
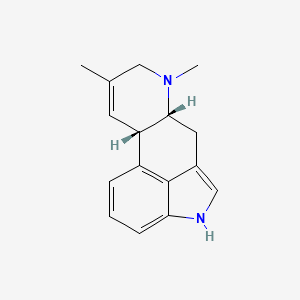
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)

